molecular formula C12H20N4O3 B2758635 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1211198-59-2

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2758635
CAS No.: 1211198-59-2
M. Wt: 268.317
InChI Key: AEUDICXCUHHUNM-UHFFFAOYSA-N
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Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone with two distinct substituents:

  • N1 substituent: A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group, featuring a pyrazole ring with methyl groups at positions 3 and 3.
  • N2 substituent: A 2-methoxyethyl group, containing a methoxy-terminated ethyl chain.

Oxalamides are known for their metabolic stability due to resistance to amide hydrolysis, a trait observed in related compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-9-8-10(2)16(15-9)6-4-13-11(17)12(18)14-5-7-19-3/h8H,4-7H2,1-3H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUDICXCUHHUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives which have shown inhibitory effects on alkaline phosphatases and nucleotidases .
  • Receptor Modulation : The structural components allow it to interact with various receptors, potentially modulating signaling pathways related to inflammation and pain .

Antimicrobial Properties

Research indicates that compounds with pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains:

Compound Bacterial Strains Tested MIC (μg/mL)
This compoundS. aureus, E. coli64 - 512
Similar Pyrazole DerivativesP. aeruginosa, S. aureus64 - 1024

These results suggest that the compound may possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . This mechanism is critical in managing inflammatory conditions.

Study on Alkaline Phosphatase Inhibition

A study evaluated the inhibitory effects of various oxalamide derivatives on human recombinant alkaline phosphatase. The results showed that compounds with similar structural motifs exhibited significant inhibition, suggesting potential therapeutic applications in conditions where alkaline phosphatase plays a role .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications at the 3 and 5 positions of the pyrazole ring enhance biological activity. For example, the introduction of methoxy groups has been associated with increased lipophilicity and improved binding affinity to target proteins .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs.
  • Methoxyethyl Chain : The methoxyethyl group at N2 is less bulky than pyridin-2-yl or benzyl groups, possibly improving bioavailability.

Metabolic Stability and Pathways

Oxalamides are notable for their resistance to amide hydrolysis. For example:

  • No. 1768 (S336): Rapid metabolism in rat hepatocytes occurs without amide hydrolysis products, suggesting alternative pathways like oxidation or demethylation .
  • Target Compound : The pyrazole and methoxyethyl groups may similarly resist hydrolysis, though this requires experimental validation.

Contrast with Other Amides :

Functional and Application Differences

  • Umami Potency: S336 (No. 1768) is a potent umami agonist due to its pyridin-2-yl and dimethoxybenzyl groups, which optimize TAS1R1/TAS1R3 receptor binding . The target compound’s pyrazole group may alter receptor affinity, necessitating functional assays.
  • Thermal/ pH Stability : Methoxyethyl and pyrazole groups could enhance stability under processing conditions compared to benzyl analogs.

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